8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Overview
Description
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, also known as 8-Hydroxy-3-azabicyclo[3.2.1]octane-8-trifluoromethyl (8-HATF), is a trifluoromethylated hydroxyazabicyclic compound that has been studied for its potential applications in various scientific fields. 8-HATF has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 8-HATF has been shown to possess a variety of biochemical and physiological effects, making it a potentially valuable compound for laboratory experiments.
Scientific Research Applications
Radiosynthesis and Preclinical Evaluation for Brain Imaging
A study by Kirjavainen et al. (2018) introduced a novel radiotracer, exo-3-[(6-[18F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane ([18F]NS12137), for positron emission tomography (PET) imaging. This tracer was designed to specifically detect the norepinephrine transporter (NET) in the brain, a target associated with various psychiatric and neurodegenerative diseases. The tracer showed high specificity and enabled clear imaging of NET-rich regions in rat brains, suggesting its potential for clinical applications in understanding and diagnosing brain disorders (Kirjavainen et al., 2018).
Serotonin Receptor Agonists for Gastrointestinal Motility
Suzuki et al. (2001) synthesized derivatives of 8'-substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides to evaluate their serotonin 5-HT4 receptor agonistic activity. Among these, one compound exhibited potent activity and showed promise in enhancing gastrointestinal motility without the adverse effects typical of non-selective serotonin 5-HT4 receptor agonists. This suggests potential therapeutic applications in treating gastrointestinal dysfunctions (Suzuki et al., 2001).
Analgesics Structurally Related to Epibatidine
Barlocco et al. (1998) explored the synthesis and activity of 3,8-diazabicyclo[3.2.1]octanes as analgesics, structurally related to the potent natural analgesic epibatidine. The compounds demonstrated significant analgesic effects in animal models, indicating their potential as novel pain management solutions. The study highlighted one compound, in particular, that showed promising analgesic properties without inducing tolerance or dependence, suggesting an avenue for developing new pain medications (Barlocco et al., 1998).
Muscarinic Receptor Agonists for Cocaine Addiction
Rasmussen et al. (2000) investigated the effects of PTAC, a selective muscarinic receptor ligand, on cocaine self-administration in mice. The compound showed potential in reducing cocaine self-administration rates, suggesting its use in treating cocaine abuse. This study provides insights into the role of muscarinic receptors in addiction and presents a potential pharmacological approach to addiction treatment (Rasmussen et al., 2000).
properties
IUPAC Name |
8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHUTLJPXVTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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